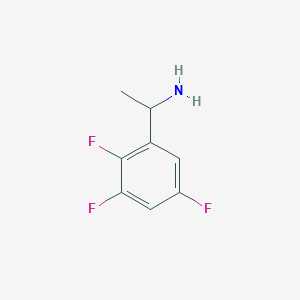

1-(2,3,5-Trifluorophenyl)ethanamine

Description

Foundational Significance of Fluorine Substitution in Organic Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of transformative effects on organic molecules. Due to its small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), fluorine can often be introduced without causing significant steric hindrance. However, its powerful electron-withdrawing nature can drastically alter the electronic environment of a molecule.

This modification can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. ontosight.ai These properties are highly desirable in the development of new therapeutic agents. The presence of fluorine can also modulate the basicity (pKa) of nearby functional groups, such as amines, influencing their ionization state at physiological pH and thereby affecting their interaction with biological targets.

Overview of Ethanamine Scaffolds as Integral Motifs in Advanced Synthesis

The ethanamine scaffold, characterized by an ethyl group attached to an amino group, is a fundamental building block in organic synthesis. Its presence is widespread in a vast array of bioactive molecules, including natural products and synthetic drugs. ontosight.ai The amino group provides a site for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.

Phenylethylamines, a subset of ethanamines bearing a phenyl group, are a common motif in many psychoactive and stimulant compounds, and they also function as neurotransmitters. orgsyn.org The versatility of the ethanamine structure makes it an invaluable component for creating libraries of compounds for drug discovery and for use as intermediates in multi-step synthetic pathways. ontosight.ai The development of efficient methods for the synthesis of substituted ethanamines, including chiral variants, is an active area of research.

Specific Research Trajectories and Academic Interest in 1-(2,3,5-Trifluorophenyl)ethanamine

While extensive research has been conducted on a variety of fluorinated phenylethylamines, detailed academic studies focusing specifically on this compound are not widely available in the public domain. However, the compound is commercially available as a research chemical, often in the form of its hydrochloride salt, which indicates its use as a building block in synthetic chemistry. labcompare.com

The academic interest in this compound likely stems from the unique substitution pattern of the fluorine atoms on the phenyl ring. This specific arrangement of electron-withdrawing groups is expected to confer distinct electronic and conformational properties to the molecule, making it a valuable synthon for the creation of novel chemical entities. Researchers in medicinal and materials chemistry may utilize this compound as a starting material to explore new derivatives with potential applications in their respective fields.

Below are the known properties of this compound and its hydrochloride salt.

Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| Molecular Formula | C₈H₈F₃N | C₈H₉ClF₃N |

| Molecular Weight | 191.15 g/mol | 227.62 g/mol |

| CAS Number | Not explicitly available | 2727251-90-1 chemsrc.com |

| Appearance | Not explicitly available | Not explicitly available |

| Purity (typical) | Not explicitly available | ≥97% labcompare.com |

Interactive Data Table: Structural Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES | InChI Key |

|---|---|---|---|---|

| This compound | C₈H₈F₃N | 191.15 | CC(C1=C(C=C(C=C1F)F)F)N | Not available |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,5-trifluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQWBXQTHWCBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Stereoselective Synthesis of 1-(2,3,5-Trifluorophenyl)ethanamine

The creation of the chiral amine this compound in an enantiomerically pure form is paramount for its application in pharmaceuticals. The stereochemistry of such molecules can dramatically influence their biological activity, with one enantiomer often being therapeutic while the other may be inactive or even detrimental. Consequently, several stereoselective synthetic strategies have been developed to access the desired enantiomer of this fluorinated amine.

Asymmetric Catalysis in Amination Reactions

Asymmetric catalysis stands as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, this often involves the asymmetric reduction of a prochiral ketone or imine precursor.

Biocatalysis, particularly the use of enzymes, has emerged as a green and highly selective method for chemical synthesis. ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, such as a ketone, to produce a chiral amine. researchgate.netmdpi.com This method is attractive due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. tdx.cat

The synthesis of chiral amines using ω-TAs can be achieved through the asymmetric synthesis from a prochiral ketone or the kinetic resolution of a racemic amine. mdpi.com For the synthesis of this compound, a suitable precursor would be 2,3,5-trifluoroacetophenone. An (R)- or (S)-selective ω-transaminase can be employed to produce the corresponding (R)- or (S)-enantiomer of the amine with high enantiomeric excess. For instance, studies on similar fluorinated phenyl ethylamines have demonstrated the effectiveness of ω-TAs. ucr.edu The reaction equilibrium can sometimes be unfavorable; however, strategies such as using a co-enzyme system or removing the byproduct can drive the reaction to completion. researchgate.netresearchgate.net For example, a bienzyme cascade system using an R-ω-transaminase and an alcohol dehydrogenase has been shown to be effective in synthesizing (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. researchgate.net

A notable example in the broader context of chiral amine synthesis is the production of sitagliptin, where an engineered ω-transaminase replaced a rhodium-based catalyst, significantly improving the process's sustainability. mdpi.com The development of robust ω-TAs that can tolerate high substrate concentrations and organic solvents further enhances their industrial applicability. mdpi.com

Table 1: Examples of ω-Transaminase Mediated Synthesis of Chiral Amines

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| 3,5-Bistrifluoromethylacetophenone | R-ω-transaminase (ATA117) & ADH | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | >99.9% | researchgate.net |

| 2-Fluorophenone | ω-Transaminase (Y168R/R416Q variant) | (S)-1-(2-fluorophenyl) ethylamine (B1201723) | >99% | ucr.edu |

| Prochiral Ketones | Engineered ω-Transaminase | Sitagliptin intermediate | High | mdpi.com |

This table presents data for structurally related compounds to illustrate the capabilities of the methodology.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. scienceopen.com This field has grown rapidly, providing a complementary approach to metal- and biocatalysis. For the synthesis of chiral amines, organocatalysts can activate the substrate and control the stereochemical outcome of the reaction. scienceopen.com

One strategy involves the asymmetric isomerization of trifluoromethyl imines catalyzed by a chiral organic catalyst. nih.gov This 1,3-proton shift can produce a range of chiral trifluoromethylated amines with high enantioselectivity. nih.gov Chiral phosphoric acids are a prominent class of organocatalysts that have been successfully used in various asymmetric reactions, including the synthesis of axially chiral N,N'-bisindoles. nih.gov These catalysts function through hydrogen bonding interactions to create a chiral environment around the substrate. mdpi.com

While specific examples for the direct organocatalytic synthesis of this compound are not prevalent in the provided search results, the principles of organocatalysis are broadly applicable. For instance, a cascade reaction involving an aza-Michael addition followed by an intramolecular aldol (B89426) reaction, catalyzed by a chiral secondary amine, has been used to synthesize functionalized dihydropyridazines with high enantiopurity. rsc.org Similarly, organocatalytic desymmetrizing intramolecular aza-Michael reactions have been developed for the synthesis of piperidines. rsc.org These examples highlight the potential for developing a tailored organocatalytic system for the asymmetric synthesis of this compound from a suitable prochiral precursor.

Metal-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry. Chiral metal complexes, typically composed of a metal center and a chiral ligand, are highly effective catalysts for a wide range of transformations. For the synthesis of this compound, asymmetric hydrogenation of a corresponding imine or reductive amination of 2,3,5-trifluoroacetophenone are key strategies.

Rhodium and palladium catalysts bearing chiral ligands, such as BINAP, are often employed for the asymmetric hydrogenation of ketones and imines. These catalysts can achieve high enantiomeric excess and turnover numbers. The synthesis of other fluorinated ethylamines has been successfully achieved using this methodology. Another approach is the catalytic enantioselective isomerization of imines, where a chiral metal catalyst facilitates the transformation to the chiral amine. nih.gov

Table 2: Metal-Catalyzed Asymmetric Synthesis of Related Amines

| Substrate Type | Catalyst System | Product Type | Key Feature | Reference |

| Ketones/Imines | Palladium or Rhodium with chiral ligands (e.g., BINAP) | Chiral Amines | High enantiomeric excess | |

| N-PMP trifluoromethyl n-butyl and homobenzyl imines | Pd-catalyst | Aliphatic trifluoromethylated amines | 89-92% ee | nih.gov |

This table illustrates the general applicability of metal-catalyzed asymmetric methods to amine synthesis.

Chiral Auxiliary-Mediated Methodologies for Stereochemical Induction

Chiral auxiliary-mediated synthesis is a classical yet reliable method for controlling stereochemistry. scribd.com In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, a single-enantiomer organic molecule. The auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a diastereomerically enriched product. Finally, the auxiliary is cleaved to yield the desired enantiomerically pure compound.

A well-known example is the Evans aldol reaction, which uses chiral oxazolidinones as auxiliaries to achieve highly diastereoselective aldol additions. tcichemicals.com While not a direct synthesis of an amine, the principles can be adapted. For the synthesis of this compound, a strategy could involve the reaction of a prochiral enolate with an electrophilic nitrogen source in the presence of a chiral auxiliary. Alternatively, an imine derived from 2,3,5-trifluoroacetophenone could be reacted with a nucleophile, with a chiral auxiliary attached to the nitrogen atom to control the stereochemistry of the addition. The iron chiral auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)] has shown great potential in controlling the stereochemistry of reactions on attached acyl ligands. iupac.org

Utilization of Chiral Pool Precursors in Synthetic Routes

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. researchgate.netnih.gov Chiral pool synthesis involves using these compounds as starting materials to synthesize more complex chiral molecules, transferring the inherent chirality of the starting material to the final product. researchgate.net

For the synthesis of this compound, a suitable chiral pool precursor would be a chiral amine or a molecule that can be readily converted into one. For example, a naturally occurring amino acid could be a starting point. The synthesis would involve a series of chemical transformations to modify the side chain and introduce the 2,3,5-trifluorophenyl group while retaining the original stereocenter. The use of chiral pool precursors is a powerful strategy, especially when a suitable starting material with the desired stereochemistry is available. researchgate.net Pinane-based 2-amino-1,3-diols have been synthesized in a stereoselective manner starting from naturally occurring pinenes, demonstrating the utility of the chiral pool approach for creating complex chiral molecules. beilstein-journals.org

Development and Optimization of Classical Synthetic Routes for Racemic Compound

The classical synthesis of racemic this compound typically employs reductive amination of 2,3,5-trifluoroacetophenone. One of the oldest and most established methods for this transformation is the Leuckart-Wallach reaction . wikipedia.orgnumberanalytics.comalfa-chemistry.com This one-pot reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgresearchgate.net The reaction proceeds by the initial formation of an imine or N-formyl derivative from the ketone and ammonia (B1221849) (from ammonium formate) or formamide, which is then reduced in situ. wikipedia.orgnumberanalytics.com

The Leuckart-Wallach reaction is known for its operational simplicity but often requires high temperatures, typically in the range of 120-185 °C. wikipedia.orgalfa-chemistry.com A common approach involves heating the ketone with an excess of ammonium formate. The use of formamide, sometimes with the addition of formic acid, is also a viable option. wikipedia.org While effective, these conditions can sometimes lead to the formation of N-formylated byproducts, which then require a subsequent hydrolysis step to yield the free primary amine. alfa-chemistry.com

Another classical approach is catalytic reductive amination , which offers milder reaction conditions and often higher selectivity compared to the Leuckart-Wallach reaction. This method involves the reaction of the ketone with ammonia in the presence of a reducing agent and a metal catalyst. A common reducing agent is hydrogen gas (H₂), and catalysts can range from traditional Raney nickel to more sophisticated transition metal complexes. d-nb.infolibretexts.org For instance, ruthenium complexes have been shown to be effective for the reductive amination of acetophenones. d-nb.info The reaction is typically carried out in a suitable solvent, such as an alcohol, under hydrogen pressure.

Table 1: Comparison of Classical Synthetic Routes for Racemic this compound

| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages |

| Leuckart-Wallach Reaction | 2,3,5-Trifluoroacetophenone, Ammonium Formate or Formamide | High Temperature (120-185 °C) | Simple, one-pot procedure. | High temperatures, potential for byproducts. alfa-chemistry.com |

| Catalytic Reductive Amination | 2,3,5-Trifluoroacetophenone, NH₃, H₂, Metal Catalyst (e.g., Raney Ni, Ru-complex) | Moderate Temperature and Pressure | Milder conditions, higher selectivity. d-nb.info | Requires handling of H₂ gas and catalyst. |

Refinement of Reaction Conditions and Mechanistic Considerations

Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and minimize byproducts. In catalytic reductive amination, the choice of catalyst, solvent, temperature, and pressure are all critical variables. For ruthenium-catalyzed aminations, ligands associated with the metal center can significantly influence catalytic activity and selectivity. d-nb.info The addition of acidic promoters can also enhance the rate of imine formation, which is often the rate-limiting step in the reaction sequence. researchgate.net

The mechanism of the Leuckart-Wallach reaction is understood to proceed through a series of steps. wikipedia.org With ammonium formate, ammonia first acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formate anion then acts as a hydride donor, reducing the iminium ion to the final primary amine. wikipedia.org When formamide is used, it can directly attack the carbonyl group, and after a series of steps involving dehydration and reduction, the N-formylated amine is produced, which is subsequently hydrolyzed to the primary amine. wikipedia.org

In transition metal-catalyzed reductive amination, the mechanism typically involves the initial formation of an imine on the metal center, followed by hydrogenation of the C=N double bond. For ruthenium-catalyzed systems, the reaction may proceed through an outer-sphere or inner-sphere mechanism, depending on the specific catalyst and conditions employed.

Table 2: Key Parameters for Optimization of Reductive Amination

| Parameter | Influence on the Reaction | Typical Range/Options |

| Catalyst | Affects reaction rate and selectivity. | Raney Ni, Pd/C, Ru complexes, Ir complexes. d-nb.infokanto.co.jp |

| Solvent | Influences solubility of reagents and catalyst performance. | Alcohols (Methanol, Ethanol), Toluene, Water. d-nb.infod-nb.info |

| Temperature | Affects reaction kinetics and equilibrium. | 50-120 °C for catalytic methods. d-nb.info |

| Pressure (H₂) | Drives the reduction step in catalytic hydrogenation. | 10-50 bar. d-nb.info |

| Amine Source | Provides the nitrogen atom for the amine. | Ammonia (gas or aqueous), Ammonium Formate. wikipedia.orgd-nb.info |

Implementation of Green Chemistry Principles in Amination Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amines to develop more sustainable and environmentally benign processes. tdx.cat A key strategy in this area is the use of biocatalysis, particularly employing enzymes like transaminases (TAs). mbl.or.krnih.gov

Enzymatic reductive amination using transaminases offers a highly selective and environmentally friendly alternative to classical chemical methods. mbl.or.krnih.gov Transaminases catalyze the transfer of an amino group from an amino donor (such as isopropylamine (B41738) or alanine) to a ketone acceptor, in this case, 2,3,5-trifluoroacetophenone. mdpi.commdpi.com These reactions are typically run in aqueous media under mild conditions (room temperature and neutral pH), significantly reducing the need for harsh reagents and organic solvents. semanticscholar.org

A major advantage of using transaminases is the potential for asymmetric synthesis, allowing for the direct production of a single enantiomer of the chiral amine, which is often the desired outcome for pharmaceutical applications. nih.gov By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of this compound can be synthesized with high enantiomeric excess.

Process optimization in biocatalytic systems often involves strategies to overcome unfavorable reaction equilibria. This can be achieved by using a large excess of the amino donor or by removing the ketone byproduct in situ. semanticscholar.org Furthermore, enzyme engineering techniques, such as directed evolution, can be used to improve the stability, activity, and substrate scope of transaminases, making them more suitable for industrial-scale synthesis. nih.gov

Table 3: Green Chemistry Aspects of Enzymatic Amination

| Green Chemistry Principle | Application in Enzymatic Synthesis of this compound |

| Catalysis | Use of highly efficient and selective enzymes (transaminases) instead of stoichiometric reagents. mbl.or.kr |

| Safer Solvents and Auxiliaries | Reactions are typically conducted in water, reducing the use of volatile organic solvents. semanticscholar.org |

| Design for Energy Efficiency | Reactions proceed under mild temperatures and pressures, lowering energy consumption. |

| Use of Renewable Feedstocks | Amino donors can be derived from renewable sources. |

| Atom Economy | Asymmetric synthesis directly yields the desired enantiomer, improving atom economy over racemic routes followed by resolution. |

Enantiomeric Purity and Advanced Resolution Techniques

Stereochemical Implications and the Criticality of Chirality in Fluorinated Amines

Chirality, the property of a molecule that is not superimposable on its mirror image, plays a pivotal role in the functionality of many bioactive molecules. csfarmacie.cz In the context of fluorinated amines, the introduction of fluorine atoms can significantly influence a molecule's conformational preferences, electronic properties, and metabolic stability. These alterations, combined with the specific three-dimensional arrangement of atoms at the chiral center, can lead to profound differences in how each enantiomer interacts with chiral biological targets like enzymes and receptors.

The presence of a trifluorophenyl group in 1-(2,3,5-Trifluorophenyl)ethanamine introduces strong electron-withdrawing effects, which can impact the amine's reactivity and binding affinity. The specific (R)- or (S)-configuration at the chiral carbon atom dictates the spatial orientation of the ethylamine (B1201723) and trifluorophenyl groups. This stereochemistry is crucial as only one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. Therefore, the development of robust methods to separate and analyze these enantiomers is essential for drug discovery and development.

Direct Chromatographic Enantioseparation Methodologies

Direct chromatographic methods offer a powerful approach for the separation of enantiomers without the need for derivatization. These techniques rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analytical and preparative separation of enantiomers. csfarmacie.czphenomenex.com The fundamental principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. sigmaaldrich.com For primary amines like this compound, various types of CSPs have proven effective, including polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, and macrocyclic glycopeptide phases. csfarmacie.czazypusa.com

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is critical for achieving optimal separation. chromatographyonline.com The selection of the appropriate CSP and mobile phase composition is often determined through a screening process to identify the system that provides the best resolution and selectivity for the target compound. phenomenex.com

Table 1: Chiral HPLC and SFC Screening Systems for Primary Amines

| Chromatographic Mode | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Additives |

|---|---|---|---|

| Normal-Phase HPLC | Cyclofructan-based (CF6-P) | Hexane/Ethanol (95:5 to 70:30 v/v) | N/A |

| Polar Organic Mode HPLC | Cyclofructan-based (CF6-P) | Acetonitrile/Methanol (B129727) (95:5 to 80:20 v/v) | N/A |

This table is based on findings for the separation of various primary amines and illustrates typical starting conditions for method development. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower solvent consumption, and higher efficiency. researchgate.netnih.gov SFC typically utilizes supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol or ethanol. researchgate.netafmps.be

The principles of enantioseparation in SFC are similar to those in HPLC, relying on the differential interactions between the enantiomers and a chiral stationary phase. nih.gov Polysaccharide-based CSPs are particularly effective in SFC for resolving a wide range of chiral compounds, including amines. afmps.benih.gov The ability to independently control temperature, pressure, and mobile phase composition in SFC provides a high degree of flexibility for optimizing separations. nih.gov This technique is applicable at both analytical and preparative scales, making it increasingly valuable in the pharmaceutical industry. nih.govnih.gov

Indirect Diastereomeric Resolution Strategies

Indirect methods for enantiomer separation involve the conversion of the enantiomeric pair into a mixture of diastereomers by reacting them with a chiral resolving agent. These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

One of the oldest and most established methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or a derivative thereof. libretexts.orggavinpublishers.com The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. gavinpublishers.com

The success of this method depends on finding a suitable resolving agent and crystallization solvent that will lead to a significant difference in the solubility of the two diastereomeric salts. researchgate.net Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treating the salt with a base to liberate the free amine. google.com This method is robust, scalable, and widely used in industrial processes for the production of enantiomerically pure compounds. researchgate.net

Kinetic resolution is a dynamic process that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. ethz.ch In this approach, one enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer. beilstein-journals.org

For amines, enzymatic resolutions using lipases, such as Candida antarctica lipase (B570770) B (CALB), are common. beilstein-journals.org These enzymes can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. beilstein-journals.org A key advantage of this method is the high enantioselectivity often achieved under mild reaction conditions. ethz.ch In some cases, this can be developed into a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. beilstein-journals.orgrsc.org Palladium-catalyzed C-H olefination is another kinetic resolution strategy that has been applied to phenylethylamine derivatives. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Ethanol |

| Hexane |

| Isopropanol |

| Methanol |

| Tartaric acid |

| Trifluoroacetic acid |

| Triethylamine (B128534) |

Analytical Determination of Enantiomeric Excess (ee)

The determination of enantiomeric excess (ee) is a critical step in the synthesis and application of chiral compounds such as this compound. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is calculated as:

where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. Accurate analytical methods are essential for quantifying the ee, ensuring the stereochemical integrity of the final product, and understanding its pharmacological or chemical properties. The primary techniques for this purpose involve chromatography and spectroscopy, which are capable of discriminating between the two enantiomers, either directly or indirectly.

While specific, published methods for the direct enantiomeric resolution of this compound are not widely available in peer-reviewed literature, the analytical techniques are well-established for chiral amines. The common approaches include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating or derivatizing agents.

Chiral HPLC is one of the most powerful and widely used techniques for separating enantiomers and determining their purity. mdpi.com The separation is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase (CSP). nih.gov These CSPs are themselves enantiomerically pure and create a chiral environment within the column. The transient diastereomeric complexes formed between the analyte enantiomers and the CSP have different energies of formation and dissociation, leading to different retention times and, thus, separation.

For a primary amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective. nih.gov The separation can be performed in different modes, including normal-phase, reversed-phase, or polar organic mode.

Alternatively, an indirect HPLC method can be used. This involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Illustrative HPLC Conditions for Chiral Amine Separation

The following table outlines typical starting conditions for the chiral separation of a fluorinated phenylethylamine, which would require optimization for this compound.

| Parameter | Normal-Phase Conditions | Reversed-Phase Conditions |

| Chiral Stationary Phase (CSP) | Amylose or Cellulose-based (e.g., CHIRALPAK® series) | Amylose or Cellulose-based (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine | Acetonitrile/Water/Trifluoroacetic Acid |

| Typical Ratio | 80:20:0.1 (v/v/v) | Gradient or isocratic |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Temperature | 20 - 40 °C | 20 - 40 °C |

| Detection | UV at 254 nm or 265 nm | UV at 254 nm or 265 nm |

Chiral GC is another principal method for enantioseparation, particularly for volatile and thermally stable compounds. As with HPLC, separation can be direct or indirect.

Direct Method: This approach uses a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. The enantiomers of the analyte partition differently into the chiral phase, resulting in separation. For amines, derivatization is often required to improve volatility and chromatographic performance. A common derivatization is the reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form the corresponding amide.

Indirect Method: The racemic amine is reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a conventional achiral GC column.

Illustrative GC Conditions for Chiral Amine Separation

The table below provides a hypothetical set of conditions for the analysis of a derivatized phenylethylamine.

| Parameter | Condition |

| Chiral Stationary Phase (CSP) | Cyclodextrin-based (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) |

| Analyte Form | N-Trifluoroacetyl derivative |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Temperature Program | Start at 100°C, ramp at 2-5°C/min to 200°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Capillary electrophoresis offers high separation efficiency, rapid analysis times, and requires minimal sample volume, making it an attractive alternative to chromatographic methods. mdpi.com In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient, non-covalent complexes with the chiral selector. Because the stability of these diastereomeric complexes differs, the enantiomers will migrate at different apparent velocities under the influence of the electric field, leading to their separation.

Cyclodextrins and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including chiral amines. For basic compounds like this compound, analysis is typically performed at a low pH where the amine is protonated.

Illustrative CE Conditions for Chiral Amine Separation

| Parameter | Condition |

| Chiral Selector | Neutral or charged cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, Sulfated-β-cyclodextrin) |

| Selector Concentration | 5 - 20 mM |

| Background Electrolyte (BGE) | 25 - 100 mM Phosphate or Citrate buffer |

| BGE pH | 2.5 - 4.0 |

| Applied Voltage | 15 - 30 kV |

| Capillary Temperature | 15 - 25 °C |

| Detection | UV at 214 nm or 254 nm |

NMR spectroscopy can be used to determine enantiomeric excess through two main strategies, both of which rely on converting the enantiomeric relationship into a diastereomeric one, which is distinguishable by NMR.

Chiral Derivatizing Agents (CDAs): The racemic amine is reacted with an enantiomerically pure CDA, such as Mosher's acid chloride or (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, to form a pair of diastereomers. These diastereomers will have distinct signals in the ¹H, ¹⁹F, or ¹³C NMR spectra. The integration of these distinct signals allows for direct calculation of the enantiomeric excess.

Chiral Solvating Agents (CSAs): A simpler, non-covalent approach involves adding an enantiomerically pure CSA to the NMR sample of the racemic analyte. The CSA forms rapid, reversible diastereomeric complexes with each enantiomer. This results in the chemical shift non-equivalence of certain protons or other nuclei in the two enantiomers. The trifluorophenyl group in this compound makes ¹⁹F NMR a particularly powerful tool for this analysis, as the fluorine signals are very sensitive to changes in the chiral environment and typically appear in a region of the spectrum free from other signals.

Illustrative NMR Parameters for ee Determination

| Parameter | Chiral Derivatizing Agent (CDA) Method | Chiral Solvating Agent (CSA) Method |

| Example Agent | (R)-Mosher's acid chloride | (R)-1,1'-Bi-2-naphthol (BINOL) or Pirkle's alcohol |

| Nucleus | ¹H or ¹⁹F | ¹H or ¹⁹F |

| Solvent | CDCl₃ or C₆D₆ | CDCl₃ or C₆D₆ |

| Observation | Appearance of two distinct sets of signals for the formed diastereomers. | Splitting of a single enantiomeric signal into two distinct signals for each enantiomer. |

| Quantification | Ratio of the integrated areas of the diastereotopic signals. | Ratio of the integrated areas of the separated enantiomeric signals. |

Chemical Reactivity and Derivatization Pathways

Intrinsic Reactivity of the Ethanamine Moiety

The ethanamine portion of the molecule, a primary amine, is characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. This functionality is a key site for a variety of chemical transformations.

The primary amine group of 1-(2,3,5-trifluorophenyl)ethanamine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This reactivity allows for the straightforward synthesis of a diverse array of N-substituted derivatives.

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. For instance, the reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields N-(1-(2,3,5-trifluorophenyl)ethyl)acetamide derivatives nih.gov. This transformation is fundamental in the synthesis of various compounds, including those with potential biological activity google.comgoogle.com. The general scheme for acylation is a well-established method for creating robust amide bonds nih.govresearchgate.net.

Alkylation: N-alkylation of the ethanamine moiety can be achieved using various alkylating agents, such as alkyl halides. For example, fluorinated phenethylamines can be N-alkylated, and subsequent deprotection can yield secondary amines rsc.orgrsc.org. The use of alcohols as alkylating agents in the presence of a catalyst, a process known as borrowing hydrogen, is an efficient and green method for N-alkylation acs.org. This method has been successfully applied to a broad range of amines and alcohols, including those with fluorine substituents acs.org. For instance, fluorine-18 (B77423) labeled N-fluoroalkylated derivatives have been synthesized for applications in medical imaging nih.gov.

Interactive Table: Examples of Nucleophilic Transformations of Amines

| Reaction Type | Electrophile Example | Product Type | Catalyst/Conditions (if applicable) |

| Acylation | Chloroacetyl chloride | N-substituted acetamide | Triethylamine nih.gov |

| Acylation | 3,4,5-trimethoxy phenylacetate | N-substituted acetamide | EDCI, DMAP google.com |

| N-Alkylation | Alkyl halide | Secondary amine | Basic conditions rsc.org |

| N-Alkylation | Benzyl alcohol | N-benzylated amine | Iridium complex, KOH acs.org |

| N-Alkylation | 1-Iodo-3-fluoropropane ([18F]) | N-(3-[18F]fluoropropyl) amine | Thermal heating/microwave nih.gov |

The ethanamine group can undergo oxidation, with the specific products depending on the oxidant and reaction conditions. A primary metabolic pathway for phenethylamine (B48288) derivatives is oxidative deamination, catalyzed by monoamine oxidase (MAO) enzymes. This process converts the primary amine to the corresponding aldehyde and ammonia (B1221849) rsc.orgnih.govfrontiersin.org. While specific studies on the enzymatic oxidation of this compound are not prevalent in the searched literature, the general pathway for phenethylamines is well-documented rsc.orgrsc.orgnih.govfrontiersin.org.

Beyond enzymatic reactions, chemical oxidation of amines can lead to various products. The presence of fluorine atoms can influence the susceptibility of the amine to oxidation acs.org. In some cases, fluorinated amines show greater resistance to oxidation acs.org. Catalytic systems, including those based on oxoammonium salts, have been developed for the oxidation of N-substituted amines to amides and imides acs.org. Additionally, photoredox catalysis provides a method for the oxidative fluorination of related amide systems nih.gov.

While the ethanamine moiety is itself a product of reduction (e.g., reductive amination of a ketone), it can also undergo further reductive transformations. Reductive deamination offers a method to remove the amino group and replace it with a hydrogen atom. This can be achieved through various methods, including the formation of pyridinium (B92312) salts followed by reduction and thermolysis rsc.orgrsc.org. More recent methods utilize hydrosilanes in the presence of a catalyst like B(C₆F₅)₃ frontiersin.org. DFT studies have provided mechanistic insights into this transformation, suggesting the involvement of a silylammonium borohydride (B1222165) intermediate frontiersin.org.

The synthesis of chiral amines like this compound often relies on the reductive amination of a corresponding ketone, utilizing chiral auxiliaries or catalysts to control stereochemistry acs.orgias.ac.in. This underscores the synthetic importance of reduction in accessing this class of compounds.

Reactivity of the 2,3,5-Trifluorophenyl Substituent

The high electronegativity of fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. However, this strong electron-withdrawing effect makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) mdpi.commasterorganicchemistry.comchemistrysteps.com. The fluorine atoms activate the carbon atoms to which they are attached, as well as the ortho and para positions, for nucleophilic attack by creating a low-electron-density arene core mdpi.com. In SNAr reactions, a nucleophile attacks the electron-poor ring, leading to the displacement of a leaving group, which in this case can be one of the fluorine atoms masterorganicchemistry.comchemistrysteps.com. The rate of SNAr is often enhanced by the presence of multiple fluorine atoms masterorganicchemistry.com.

The 2,3,5-trifluorophenyl ring of this compound is a prime substrate for SNAr reactions. A variety of nucleophiles, including alkoxides, amines, and thiolates, can displace one of the fluorine atoms. The regioselectivity of the substitution is influenced by the positions of the activating fluorine atoms and any other substituents on the ring. In polyfluoroarenes, substitution often occurs at the para position relative to an activating group mdpi.com.

For example, in reactions with 1-bromo-2,4,5-trifluorobenzene, a close analog, nucleophilic substitution readily occurs rsc.org. Similarly, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr with various oxygen, sulfur, and nitrogen nucleophiles, displacing the fluorine atom beilstein-journals.org. Organic photoredox catalysis has also emerged as a mild method to enable nucleophilic defluorination of unactivated fluoroarenes with nucleophiles such as azoles, amines, and carboxylic acids nih.gov.

Interactive Table: Examples of Nucleophilic Aromatic Substitution on Polyfluoroarenes

| Polyfluoroarene Substrate | Nucleophile | Product | Conditions/Catalyst | Reference |

| bis(2,4,5-trifluorophenyl)methanone | Hydroxide, methoxide, amines, sulfide | Substituted benzophenones, xanthones, etc. | Not specified | rsc.org |

| Pentafluoronitrobenzene | Phenothiazine | p-substituted product | K₃PO₄, MeCN | mdpi.com |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen, sulfur, and nitrogen nucleophiles | 3-substituted-5-nitro-1-(pentafluorosulfanyl)benzenes | Not specified | beilstein-journals.org |

| Unactivated fluoroarenes | Azoles, amines, carboxylic acids | Defluorinated substituted arenes | Organic photoredox catalyst | nih.gov |

| Octafluorotoluene | Phenothiazine | p-substituted product | K₂CO₃, DMF | mdpi.com |

Design and Synthesis of Functionalized Derivatives for Specific Applications

The chemical scaffold of this compound serves as a valuable starting point for the design and synthesis of a diverse array of functionalized derivatives. The presence of the primary amine group allows for a multitude of chemical transformations, enabling the introduction of various functionalities to modulate the compound's physicochemical properties and biological activity. The design of these derivatives is often guided by the principles of medicinal chemistry, including bioisosteric replacement and structure-activity relationship (SAR) studies, to tailor the molecules for specific therapeutic targets. rsc.orgdrugdesign.orgdrughunter.com

A common strategy for derivatization involves the reaction of the primary amine with a variety of electrophilic reagents. For instance, acylation with acid chlorides or anhydrides can yield a series of N-acyl derivatives. The choice of the acyl group can significantly impact the lipophilicity, hydrogen bonding capacity, and metabolic stability of the resulting molecule. Similarly, reaction with isocyanates or isothiocyanates can lead to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups are known to participate in key hydrogen bonding interactions with biological macromolecules.

Alkylation of the amine, either directly or through reductive amination, provides another avenue for derivatization. N-alkylation can influence the basicity of the amine and introduce steric bulk, which can be crucial for receptor binding and selectivity. The synthesis of N-Mannich bases, through reaction with formaldehyde (B43269) and a secondary amine, is another established method for creating more complex derivatives with potential applications as prodrugs or as biologically active compounds in their own right. nih.gov

The synthesis of these derivatives can often be achieved through straightforward and well-established chemical reactions. For example, the Paal-Knorr pyrrole (B145914) synthesis could be employed by reacting this compound with a 1,4-dicarbonyl compound to generate N-substituted pyrroles. organic-chemistry.org This approach allows for the introduction of a heterocyclic moiety, a common feature in many biologically active compounds.

The table below illustrates some potential functionalized derivatives of this compound that could be synthesized for specific applications, based on common derivatization strategies.

| Derivative Class | General Structure | Potential Reagents | Potential Applications |

| N-Acyl | Acyl chloride, Anhydride (B1165640) | Modulation of lipophilicity, Enzyme inhibitors | |

| N-Alkyl | Alkyl halide, Aldehyde/Ketone (reductive amination) | Alteration of basicity, Receptor antagonists | |

| N-Sulfonyl | Sulfonyl chloride | Bioisosteres of amides, Improved metabolic stability | |

| Urea/Thiourea | Isocyanate, Isothiocyanate | Hydrogen bond donors/acceptors, Kinase inhibitors | |

| N-Aryl/Heteroaryl | Aryl halide (Buchwald-Hartwig coupling) | Introduction of extended aromatic systems, Modulators of protein-protein interactions |

The design and synthesis of such derivatives are critical steps in the process of drug discovery and development, allowing for the fine-tuning of molecular properties to achieve desired therapeutic effects.

Structure-Reactivity Relationships Governed by Fluorine Substitution

The presence and specific placement of the three fluorine atoms on the phenyl ring of this compound profoundly influence its chemical reactivity. Fluorine is the most electronegative element, and its electron-withdrawing nature, primarily through the inductive effect (σ-withdrawal), significantly impacts the electronic properties of both the aromatic ring and the ethylamine (B1201723) side chain. researchgate.net

The 2,3,5-trifluoro substitution pattern results in one ortho-, one meta-, and another meta-fluorine relative to the point of attachment of the ethylamine group. This substitution pattern has a pronounced effect on the basicity of the amine. The strong electron-withdrawing inductive effect of the fluorine atoms decreases the electron density on the nitrogen atom of the primary amine. This reduction in electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby rendering this compound a weaker base compared to its non-fluorinated counterpart, phenylethanamine. The presence of an ortho-fluorine atom can also introduce steric hindrance around the amine group, which may further modulate its reactivity in certain reactions.

The fluorine substituents also deactivate the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) reactions. The strong inductive withdrawal of electrons by the fluorine atoms makes the ring less nucleophilic and therefore less reactive towards electrophiles. Should an EAS reaction occur, the directing effects of the fluorine atoms and the ethylamine group would determine the position of substitution.

Conversely, the electron-deficient nature of the trifluorophenyl ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the fluorine atoms. However, the absence of a nitro group or other strong activating group means that forcing conditions would likely be required for such reactions to proceed.

The table below summarizes the key structure-reactivity relationships in this compound that are governed by the fluorine substitution.

| Structural Feature | Electronic Effect of Fluorine | Consequence on Reactivity |

| Amine Group | Strong inductive electron withdrawal by the trifluorophenyl ring | Decreased basicity of the amine compared to non-fluorinated analogues. |

| Aromatic Ring | Strong inductive electron withdrawal | Deactivation of the ring towards electrophilic aromatic substitution. |

| Aromatic Ring | Increased electrophilicity of the ring | Potential for nucleophilic aromatic substitution under specific conditions. |

| ortho-Fluorine | Steric hindrance | May influence the accessibility of the amine group to bulky reagents. |

Understanding these structure-reactivity relationships is crucial for predicting the chemical behavior of this compound and for designing synthetic routes to its functionalized derivatives. The unique electronic properties conferred by the trifluoro substitution pattern make this compound and its derivatives interesting candidates for further investigation in various fields of chemistry.

Application As a Core Chemical Building Block and Intermediate

Foundational Role in Complex Organic Molecule Synthesis

1-(2,3,5-Trifluorophenyl)ethanamine is a key building block in organic synthesis, a field focused on constructing complex organic molecules from simpler ones. cymitquimica.com Building blocks are the fundamental starting materials for creating these intricate structures through various chemical reactions. cymitquimica.com The process of organic synthesis is essential for creating new pharmaceuticals and materials with unique properties. It involves designing reaction pathways to transform readily available materials into more complex ones, requiring a deep understanding of chemical reactions and how to control them.

The trifluorophenyl group in this compound enhances its lipophilicity, allowing it to more easily penetrate biological membranes. This property, along with the presence of fluorine atoms that increase stability, makes it a valuable component in the synthesis of new molecules. It is used in the production of specialty chemicals and as a component in asymmetric catalysis.

Strategic Intermediate in Medicinal Chemistry Research

In medicinal chemistry, this compound is a strategic intermediate, meaning it is a key component in the multi-step process of creating new drugs. Its structural properties make it a candidate for developing new pharmaceuticals for a range of diseases. smolecule.com The development of new drugs is a complex process, and intermediates like this are crucial for building the final active pharmaceutical ingredient.

The following table highlights the role of this compound and similar compounds in medicinal chemistry.

| Application | Description |

| Pharmaceutical Intermediate | Used in the synthesis of new drug candidates. |

| Kinase Inhibitors | A precursor in the synthesis of molecules that can inhibit kinases, which are involved in cancer. nih.govmdpi.com |

| Antiviral Compounds | A key intermediate in the synthesis of compounds with antiviral properties. nih.govsemanticscholar.org |

| Antifungal Agents | A building block in the development of new antifungal drugs. google.com |

| CNS-Active Compounds | Contributes to the synthesis of compounds that act on the central nervous system. mdpi.com |

| Therapeutics for Neurological Disorders | Used in the creation of potential treatments for neurological disorders. rjeid.com |

Precursor in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a class of drugs that block the action of kinases, enzymes that are crucial for cell signaling and growth. In some cancers, kinases are overactive, leading to uncontrolled cell proliferation. By inhibiting these enzymes, kinase inhibitors can help to stop cancer growth.

This compound serves as a precursor in the synthesis of these inhibitors. For example, it can be used to create pyrimidine-based molecules that have shown potent inhibitory activity against Aurora kinases, which are key regulators of cell division and are often dysregulated in cancer. nih.gov The anilinopyrimidine scaffold, which can be derived from intermediates like this compound, is a common feature in many clinically approved kinase inhibitors. mdpi.com

Research has shown that specific structural features of these molecules, such as the presence of a trifluoromethyl group, can significantly impact their inhibitory potency. nih.gov The synthesis of these complex molecules often involves multiple steps, with each intermediate playing a crucial role in building the final, active compound. mdpi.com

Key Intermediate for Antiviral Compound Synthesis

The development of new antiviral drugs is a critical area of research, particularly with the emergence of new viral threats. This compound can be used as a key intermediate in the synthesis of compounds with antiviral properties. nih.gov

For instance, it can be a component in the synthesis of novel indole-based thiosemicarbazides, which have shown interesting activity against viruses like Coxsackie B4. nih.gov The synthesis of these compounds involves a series of chemical reactions, where the starting materials are gradually transformed into the final product. nih.gov

The benzimidazole (B57391) system, which can be synthesized using intermediates like this compound, is another important scaffold in antiviral drug discovery. semanticscholar.org Derivatives of this system have been evaluated against a range of RNA and DNA viruses. semanticscholar.org The synthesis of these antiviral agents often involves the creation of a dipeptide intermediate, which is then coupled with another fragment to produce the final drug, such as in the case of Nirmatrelvir. ias.ac.in

Building Block in Antifungal Agent Development

Fungal infections can be a serious health concern, and the development of new antifungal agents is essential, especially with the rise of drug-resistant strains. This compound can serve as a building block in the development of these new antifungal drugs.

The 1,2,3-triazole moiety is an important pharmacophore found in many antifungal drugs. google.com The synthesis of these compounds often involves a "click chemistry" approach, which allows for the efficient and selective creation of the desired molecule. google.com By incorporating different chemical groups, researchers can fine-tune the antifungal activity of these compounds.

For example, difluoromethyl derivatives have shown potent antifungal activity, and the introduction of a trifluoromethyl group can also enhance efficacy. acs.org The development of new azole derivatives with a broad spectrum of activity and improved safety profiles is an ongoing area of research. google.com

Contribution to Central Nervous System (CNS)-Active Compound Synthesis

Compounds that act on the central nervous system are used to treat a wide range of conditions, from anxiety to depression. This compound can contribute to the synthesis of these CNS-active compounds.

For example, it can be used to create new benzodiazepine (B76468) derivatives, a class of drugs known for their anxiolytic effects. mdpi.com Researchers have synthesized and evaluated new compounds for their effects on the CNS, looking for those with a favorable profile of activity and minimal side effects. mdpi.com

Amphetamine derivatives are another class of CNS-active compounds, and research has focused on developing new molecules with multifaceted antidepressant effects. mdpi.com These compounds often target multiple receptors in the brain to achieve their therapeutic effect. mdpi.com The synthesis of these molecules is a key step in the drug discovery process, allowing for the creation of new chemical entities with the potential to treat CNS disorders. mdpi.com

Role in the Elaboration of Therapeutics for Neurological Disorders

Neurological disorders, such as Alzheimer's and Parkinson's disease, represent a significant healthcare challenge. rjeid.com The development of new therapeutics for these conditions is a major focus of research, and this compound can play a role in this process.

The compound can be used as an intermediate in the synthesis of molecules designed to target specific pathways involved in these diseases. For example, it could be used to create inhibitors of tau aggregation, a key pathological feature of Alzheimer's disease. nih.gov

The development of new treatments for neurological disorders often involves a multi-pronged approach, including the identification of new therapeutic targets and the development of innovative drug delivery systems. rjeid.com The synthesis of new chemical entities is a crucial part of this process, providing the tools needed to probe disease mechanisms and develop new treatments.

Intermediate in Agrochemical and Specialty Chemical Development

Extensive research has been conducted to explore the role of fluorinated organic compounds in the development of new agrochemicals and specialty chemicals. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced efficacy and stability. However, specific, publicly available research detailing the direct application of This compound as an intermediate in the synthesis of commercialized or late-stage development agrochemicals and specialty chemicals is limited.

While the broader class of fluoro-substituted phenylamines is recognized for its potential in creating novel active ingredients, detailed synthetic pathways and research findings for agrochemical or specialty chemical products explicitly derived from this compound are not readily found in scientific literature or patent databases.

The potential utility of this compound would theoretically lie in its ability to introduce the 2,3,5-trifluorophenyl ethylamine (B1201723) moiety into a larger molecular structure. This structural unit could be of interest to chemists in the agrochemical and specialty chemical sectors for several reasons:

Lipophilicity and Membrane Permeability: The trifluorophenyl group can increase the lipophilicity of a molecule, which may enhance its ability to penetrate the waxy cuticles of plants or the cell membranes of target organisms.

Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, potentially leading to a longer-lasting effect of an active ingredient in the environment or within a target pest.

Binding Affinity: The specific substitution pattern of the fluorine atoms on the phenyl ring can influence the electronic properties of the molecule, which in turn can affect its binding affinity to specific enzymes or receptors in a target pest or plant.

Despite these theoretical advantages, the absence of concrete examples in published research and patents prevents a detailed discussion of its practical application in these fields. Further investigation into proprietary or less accessible chemical literature might reveal specific instances of its use.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnptel.ac.inmdpi.com

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. mdpi.combhu.ac.in By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nptel.ac.innih.gov For 1-(2,3,5-Trifluorophenyl)ethanamine, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete spectral assignment. mdpi.com

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer foundational information about the number and types of hydrogen and carbon atoms in distinct electronic environments. bhu.ac.indocbrown.infodocbrown.info

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethylamine (B1201723) side chain and the trifluorophenyl ring. The methyl (CH₃) protons would likely appear as a doublet, coupled to the adjacent methine (CH) proton. The methine proton, in turn, would be split into a quartet by the methyl protons. The amine (NH₂) protons can appear as a broad singlet. The aromatic region would display complex multiplets due to the coupling between the remaining ring protons and the fluorine atoms.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.indocbrown.info It is expected to show six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly influenced by the strong electron-withdrawing effects and C-F coupling of the fluorine substituents. Two additional signals would correspond to the methine and methyl carbons of the ethylamine group.

| Expected ¹H NMR Data for this compound | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (methyl) | Doublet |

| -CH (NH₂)- | Quartet |

| -NH₂ (amine) | Broad Singlet |

| Ar-H (aromatic) | Multiplet |

| Expected ¹³C NMR Data for this compound | |

| Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₃ (methyl) | Shielded region |

| -C H(NH₂)- | Deshielded region relative to methyl |

| Ar-C (aromatic) | 6 signals, complex splitting due to C-F coupling |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. nptel.ac.ingithub.io

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the methine and methyl proton signals would confirm the ethylamine fragment. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. It can help establish the conformation of the molecule by showing through-space interactions, for example, between the ethylamine side chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). github.io It allows for the unambiguous assignment of the ¹³C signals for the protonated carbons in the molecule, such as the CH, CH₃, and the two aromatic CH groups. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). It is vital for connecting the molecular fragments. researchgate.net Key HMBC correlations would be expected from the methine proton to the aromatic carbons (C1, C2, C6), which would definitively link the ethylamine side chain to the trifluorophenyl ring. nih.gov

Modern structural elucidation often involves correlating experimental NMR data with theoretical predictions from computational chemistry. academie-sciences.frstackexchange.com Methods like Density Functional Theory (DFT) can calculate the NMR shielding tensors for a proposed structure. faccts.de These theoretical shielding values are then converted into chemical shifts and compared with the experimental spectrum. faccts.deschrodinger.com A strong correlation between the predicted and observed spectra provides powerful validation for the structural and stereochemical assignments. academie-sciences.fr This approach is particularly useful for complex molecules or for distinguishing between possible isomers. sourceforge.io

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationksu.edu.sauc.edu

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sauc.edu These two methods are often complementary.

The IR and Raman spectra of this compound would be expected to display bands corresponding to its key structural features.

| Expected Vibrational Frequencies for this compound | |

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (typically two bands for a primary amine) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| N-H Bend (amine) | 1550 - 1650 |

| C-F Stretch (aryl fluoride) | 1100 - 1400 (strong absorptions) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisdocbrown.infonih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. docbrown.info It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. nih.govgoogle.com

For this compound (C₈H₈F₃N), the high-resolution mass spectrum would show a molecular ion [M]⁺ peak corresponding to its exact molecular weight. The fragmentation pattern under electron ionization (EI) would likely be dominated by cleavages adjacent to the nitrogen atom and the aromatic ring. A primary fragmentation pathway for phenethylamines involves the cleavage of the Cα-Cβ bond, which in this case would lead to the formation of a stable trifluorobenzyl-type cation or related fragments. docbrown.infogcms.cz The loss of a methyl radical (•CH₃) from the molecular ion is another common pathway, resulting in an [M-15]⁺ ion. docbrown.info Analysis of these fragments helps to piece together the molecular structure, confirming the presence of both the trifluorophenyl and ethanamine moieties. ies.gov.ploup.comacs.org

Lack of Published Crystallographic Data for this compound

Following an extensive search of scientific databases and publicly available literature, no specific experimental data on the X-ray crystallographic analysis of the compound this compound could be located. The search included queries using the compound name and its CAS number (143533-91-9).

As a result, it is not possible to provide the detailed research findings, data tables, and specific analysis requested for the following sections:

X-ray Crystallography for Three-Dimensional Structural Analysis

Crystallographic Data Refinement and Validation

Generating an article on these topics requires access to a solved crystal structure of this compound, which does not appear to be available in the public domain. The creation of scientifically accurate content, including crystallographic data tables and detailed discussions of its solid-state structure, is entirely dependent on the existence of such prior experimental research.

While general principles of X-ray crystallography are well-established, applying them specifically to this compound without experimental results would be speculative and would not meet the requirement for detailed, factual research findings.

Computational Chemistry and Advanced Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules like 1-(2,3,5-Trifluorophenyl)ethanamine. chemrxiv.org These calculations can predict a wide range of molecular attributes, from optimized geometries to electronic properties, providing a fundamental understanding of the compound's behavior. nih.gov

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govarxiv.org For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Given the presence of a rotatable ethylamine (B1201723) side chain attached to the trifluorophenyl ring, the molecule can exist in various conformations. Conformational analysis is crucial to identify the different spatial arrangements (conformers) and their relative stabilities. ethz.chbigchem.eu By systematically rotating the single bonds, such as the C-C bond of the ethylamine group and the C-N bond, a potential energy surface can be mapped. researchgate.net This analysis reveals the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other low-energy local minima that may also be present. nih.gov The energy differences between these conformers are typically small, suggesting that the molecule may be flexible and exist as an equilibrium of multiple conformations at room temperature. ethz.ch

Table 1: Representative Conformational Data for this compound (Hypothetical Data)

| Conformer | Dihedral Angle (F-C-C-N) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.00 | 75 |

| B | 180 | 1.2 | 20 |

| C | -60 | 2.5 | 5 |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). imperial.ac.uklibretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. malayajournal.org Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. malayajournal.org

Table 2: Frontier Molecular Orbital Energies (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

Note: This table presents hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.dersc.org The MEP is mapped onto a constant electron density surface, with different colors representing varying electrostatic potential values. researchgate.net Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.densf.gov

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons. The electron-withdrawing fluorine atoms would create regions of positive potential on the adjacent carbon atoms of the phenyl ring and on the hydrogen atoms attached to the ring. nsf.gov This information is crucial for predicting intermolecular interactions, such as hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concepts. uni-muenchen.dewisc.eduucsb.edu NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which represents stabilizing intramolecular interactions. researchgate.net

In this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the C-H or C-C sigma bonds of the ethylamine side chain into the antibonding orbitals of the trifluorophenyl ring. It can also quantify the polarization of the C-F and C-N bonds, providing a more detailed understanding of the electron distribution than simple electronegativity considerations would suggest. uni-muenchen.deresearchgate.net

Predictive Spectroscopy through Computational Models (NMR, UV-Vis, IR)

Computational models can be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. schrodinger.comcreative-biostructure.com These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. mdpi.comnih.govresearchgate.net

The accuracy of computational predictions is highly dependent on the level of theory and basis set used in the calculations. nih.gov Therefore, it is essential to validate the theoretical results against experimental spectroscopic data. mdpi.comresearchgate.net

NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net By comparing the calculated chemical shifts with the experimental spectrum, the accuracy of the computational model can be assessed. Discrepancies between the predicted and experimental values can often be rationalized by considering solvent effects or the presence of multiple conformations in solution.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical IR spectrum. acs.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. This comparison helps in the assignment of the observed vibrational bands to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. mdpi.com The calculated maximum absorption wavelengths (λmax) can be compared with the experimental spectrum to validate the theoretical model. mdpi.com

By achieving good agreement between the predicted and experimental spectra, the computational model is validated, and the detailed insights into the molecule's structure, electronics, and bonding provided by the calculations can be considered reliable. mdpi.com

Theoretical Investigation of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational methods, particularly Density Functional Theory (DFT), offers deep insights into the reactivity of fluorinated compounds like this compound. numberanalytics.com These methods allow for the mapping of potential energy surfaces, identification of transition states and intermediates, and calculation of activation energies, thereby elucidating the feasibility and kinetics of various reactions. numberanalytics.comresearchgate.net

While direct computational studies on the 2,3,5-trifluoro isomer are not extensively documented in public literature, research on closely related analogs, such as (1S)-1-(2,4,6-trifluorophenyl)ethanamine, provides a strong basis for understanding its mechanistic behavior. For these fluorinated phenylethylamines, the trifluorophenyl group induces significant electronic perturbations that alter transition-state geometries and activation energies. smolecule.com The strong electron-withdrawing nature of the fluorine atoms has a profound effect on reaction pathways.

Key findings from theoretical investigations on analogous compounds include:

Stabilization of Intermediates: The electron-withdrawing effects of fluorine atoms stabilize partial positive charges in reaction intermediates. This stabilization can lower the energy barriers for nucleophilic addition reactions by as much as 15 kcal/mol compared to non-fluorinated analogs. smolecule.com

Transition State Geometry: In reactions such as the synthesis of fluorinated amines via the reduction of a nitrile precursor, DFT calculations have identified the geometry of the rate-limiting transition state. For the 2,4,6-isomer, the hydride transfer step proceeds through a distorted tetrahedral transition state, where the fluorine atoms stabilize the developing negative charge on the nitrile carbon. smolecule.com